7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and acetic anhydride.
Reaction Conditions: The mixture of anthranilic acid and acetic anhydride is refluxed in acetic acid to form the benzoxazinone core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydro analogs.
Cyclization Reactions: The benzoxazinone core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including anticancer and antibacterial agents.
Biological Studies: The compound is studied for its potential effects on different biological pathways and its ability to inhibit specific enzymes or receptors.
Material Science: Benzoxazine derivatives are known for their thermal stability and are used in the development of advanced materials.
Mechanism of Action
The mechanism of action of 7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one include:
7-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one: Similar structure but with a chlorine atom instead of iodine.
2-Methyl-4H-benzo[d][1,3]oxazin-4-one: Lacks the halogen substitution at the 7th position.
Quinazolinone Derivatives: These compounds share a similar core structure but differ in the substituents and their positions.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6INO2 |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
7-iodo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6INO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3 |
InChI Key |
CJNVVTPOMFZXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)I)C(=O)O1 |
Origin of Product |
United States |
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